5-Phenylterbenzimidazole

Description

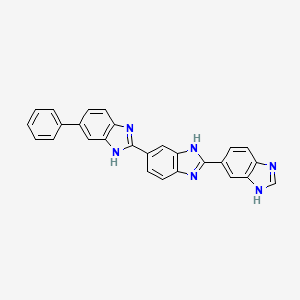

5-Phenylterbenzimidazole is a terbenzimidazole derivative characterized by a benzimidazole core fused with two additional benzene rings and a phenyl substituent at the 5-position (Figure 1). This compound has garnered significant interest due to its pharmacological properties, particularly its role as a topoisomerase I poison, which disrupts DNA replication in cancer cells, leading to cytotoxic effects .

Propriétés

Formule moléculaire |

C27H18N6 |

|---|---|

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

2-(3H-benzimidazol-5-yl)-6-(6-phenyl-1H-benzimidazol-2-yl)-1H-benzimidazole |

InChI |

InChI=1S/C27H18N6/c1-2-4-16(5-3-1)17-6-10-21-24(12-17)32-27(30-21)19-8-11-22-25(14-19)33-26(31-22)18-7-9-20-23(13-18)29-15-28-20/h1-15H,(H,28,29)(H,30,32)(H,31,33) |

Clé InChI |

RTNLSBVUMSGVEI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC7=C(C=C6)N=CN7 |

Synonymes |

5-phenyl-2-(2'-(benzimidazol-5''-yl)benzimidazol-5'-yl)benzimidazole 5-phenylterbenzimidazole 5PTB cpd |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The pharmacological and structural properties of this compound are best understood in comparison to closely related terbenzimidazoles and substituted benzimidazoles. Key findings from these studies are summarized below.

Terbenzimidazole Derivatives

4,5-Benzoterbenzimidazole vs. 5,6-Benzoterbenzimidazole

- 4,5-Benzoterbenzimidazole : Retains moderate topoisomerase I poisoning activity but shows weak cytotoxicity compared to this compound. The fused benzene ring at the 4,5-position likely alters DNA binding efficiency .

- 5,6-Benzoterbenzimidazole : Inactive as a topoisomerase I poison and lacks cytotoxicity, indicating that the fused benzene ring at the 5,6-position disrupts critical interactions with the enzyme-DNA complex .

Substituent Effects at the 5-Position

- 5-(2-Naphthyl)terbenzimidazole : Exhibits comparable activity to this compound, suggesting that larger aromatic substituents (e.g., 2-naphthyl) maintain favorable interactions with the topoisomerase I active site .

- 5-(1-Naphthyl)terbenzimidazole : Less potent than this compound, highlighting the importance of substituent orientation on pharmacological activity .

Substituent Effects at the 2"-Position

Substituted Phenyl Derivatives

- p-Methoxy or p-chloro substituents on the phenyl group : Minimal impact on topoisomerase I poisoning or cytotoxicity, indicating that electronic effects (e.g., electron-donating or withdrawing groups) are less critical than steric factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.